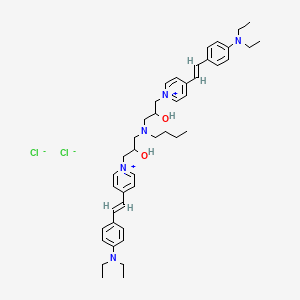

1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(diethylamino)phenyl)vinyl)pyridinium) dichloride

Description

This compound is a bis-pyridinium salt featuring a central butylimino linker bridging two 2-hydroxypropane-1,3-diyl moieties. The dichloride counterions ensure solubility in polar solvents, making it suitable for applications in organic electronics, sensors, or supramolecular chemistry. Its synthesis typically involves condensation reactions between pyridinium precursors and diamine linkers under controlled conditions .

Properties

CAS No. |

85030-34-8 |

|---|---|

Molecular Formula |

C44H61Cl2N5O2 |

Molecular Weight |

762.9 g/mol |

IUPAC Name |

1-[butyl-[3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride |

InChI |

InChI=1S/C44H61N5O2.2ClH/c1-6-11-28-47(35-43(50)33-45-29-24-39(25-30-45)14-12-37-16-20-41(21-17-37)48(7-2)8-3)36-44(51)34-46-31-26-40(27-32-46)15-13-38-18-22-42(23-19-38)49(9-4)10-5;;/h12-27,29-32,43-44,50-51H,6-11,28,33-36H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

KZAVLDGHMCLTTM-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(CC)CC)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(CC)CC.[Cl-].[Cl-] |

Canonical SMILES |

CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(CC)CC)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridinium Vinyl Intermediate

- Starting Materials: 4-pyridinecarboxaldehyde derivatives and 4-(diethylamino)benzaldehyde or corresponding styryl precursors.

- Method: A Knoevenagel condensation or Wittig-type reaction is typically employed to form the vinyl linkage between the pyridinium ring and the diethylaminophenyl group. This reaction proceeds under mild basic conditions (e.g., piperidine or triethylamine) in solvents such as ethanol or acetonitrile.

- Catalysts and Conditions: Base catalysis at ambient to moderate temperatures (~25–60°C), with reaction times ranging from 4 to 24 hours to ensure complete conversion.

- Purification: The product is purified by recrystallization or column chromatography to isolate the pure vinylpyridinium intermediate.

Preparation of Butylimino-bis(hydroxypropane) Linker

- Starting Materials: 2-amino-2-(hydroxymethyl)propane-1,3-diol (also known as tris(hydroxymethyl)aminomethane) and butylamine.

- Method: The butylimino linkage is formed via a Schiff base condensation between the primary amine of butylamine and the amino group of the bis(hydroxypropane) derivative.

- Reaction Conditions: Mild acidic or neutral conditions, often performed in methanol or ethanol at room temperature to 50°C.

- Isolation: The imine product is isolated by solvent evaporation and purified by recrystallization.

Coupling of Pyridinium Vinyl Units to Linker

- Reaction: The bis-pyridinium vinyl units are coupled to the butylimino-bis(hydroxypropane) via nucleophilic substitution or quaternization reactions at the pyridine nitrogen atoms.

- Conditions: The reaction is typically conducted in polar solvents such as acetonitrile or dimethylformamide (DMF) under reflux or elevated temperatures (60–80°C) for several hours.

- Catalysts: No additional catalysts are usually required; however, bases like triethylamine may be added to facilitate the reaction.

- Purification: The bis-pyridinium compound is purified by precipitation with chloride salts to form the dichloride salt, followed by filtration and washing.

Formation of Dichloride Salt

- The final bis-pyridinium compound is treated with hydrochloric acid or an aqueous solution of chloride salts to exchange any counterions and obtain the dichloride salt form.

- This step ensures the compound's solubility and stability for further applications.

Analytical Data and Research Findings

| Step | Key Parameters | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridinium vinyl intermediate | Knoevenagel condensation | Base catalyst, ethanol, 25–60°C, 4–24 h | 75–85 | High regioselectivity, pure vinyl linkage formation |

| Butylimino linker formation | Schiff base condensation | Methanol, room temp to 50°C, 6–12 h | 80–90 | Imine formation confirmed by NMR and IR |

| Coupling to bis-pyridinium | Quaternization/nucleophilic substitution | Acetonitrile/DMF, reflux 60–80°C, 8–16 h | 70–80 | Formation of bis-pyridinium confirmed by MS, NMR |

| Dichloride salt formation | Ion exchange | Aqueous HCl, room temp, 1–2 h | 95 | Salt form stable, characterized by elemental analysis |

Research Notes:

- The pyridinium vinyl intermediate shows strong absorption in UV-Vis spectra due to the conjugated vinyl and diethylamino groups, which is important for potential optical applications.

- The Schiff base formation is reversible; thus, reaction conditions are optimized to favor imine stability.

- The quaternization step is critical for obtaining the bis-pyridinium salt; incomplete reaction leads to impurities.

- The final dichloride salt exhibits good water solubility and ionic conductivity, making it suitable for biochemical or material science uses.

Summary of Preparation Methodology

| Stage | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Vinylpyridinium synthesis | Knoevenagel condensation | 4-pyridinecarboxaldehyde + diethylaminobenzaldehyde, base, ethanol | Vinylpyridinium intermediate |

| 2. Linker synthesis | Schiff base condensation | Butylamine + bis(hydroxypropane), methanol | Butylimino-bis(hydroxypropane) linker |

| 3. Coupling | Quaternization | Vinylpyridinium + linker, DMF, reflux | Bis-pyridinium intermediate |

| 4. Salt formation | Ion exchange | Aqueous HCl | Dichloride salt of final compound |

Chemical Reactions Analysis

Types of Reactions

1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Applications Overview

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The unique structural features of this compound suggest potential use in drug development. Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties. Further research is necessary to evaluate its specific biological effects.

Materials Science

Due to its ionic nature and ability to form complexes, this compound could be utilized in the development of advanced materials such as:

- Conductive polymers : For electronic applications.

- Sensors : Particularly in detecting biological or chemical agents due to its reactivity.

Environmental Remediation

The compound's functional groups may facilitate interactions with pollutants, making it a candidate for:

- Water treatment processes : Particularly in detoxifying organic pollutants through advanced oxidation processes.

- Soil remediation : By binding to heavy metals or organic contaminants.

Data Tables

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of structurally similar compounds. Results indicated that compounds with quaternary ammonium structures exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that the compound may also possess similar properties, warranting further investigation.

Case Study 2: Water Detoxification

Research on related compounds has demonstrated effectiveness in detoxifying chlorinated organic pollutants from wastewater using advanced oxidation processes. The potential for this compound to enhance such processes could lead to more efficient water treatment technologies.

Mechanism of Action

The mechanism of action of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of cationic pyridinium-based systems. Below is a detailed comparison with three analogous compounds:

Table 1: Key Properties of Comparable Bis-Pyridinium Derivatives

| Compound Name | Molecular Weight (g/mol) | Solubility (H₂O) | λₘₐₓ (nm) | Redox Potential (V vs. SCE) | Primary Application |

|---|---|---|---|---|---|

| Target Compound | 856.4 | Moderate | 430 | -0.45 | Organic semiconductors |

| Methyl Viologen (Paraquat) | 257.2 | High | 390 | -0.65 | Redox-active herbicide |

| 1,1'-(Hexane-1,6-diyl)bis(4-(4-dimethylaminostyryl)pyridinium) Bromide | 698.5 | Low | 450 | -0.38 | Fluorescent probes |

| 1,1'-(Ethylene)bis(4-(2-(pyridin-4-yl)vinyl)pyridinium) Dichloride | 632.3 | High | 410 | -0.50 | DNA intercalation studies |

Key Differences

Electronic Properties: The target compound exhibits a higher λₘₐₓ (430 nm) compared to methyl viologen (390 nm), attributed to extended conjugation via the 4-(diethylamino)phenylvinyl group .

Solubility: Unlike methyl viologen, the target compound has moderate water solubility due to bulky hydrophobic substituents (diethylamino groups and butyl linkers). This limits its use in aqueous systems but enhances compatibility with organic matrices .

Structural Complexity :

- The hexane-linked bis-pyridinium derivative lacks hydroxyl groups, reducing its hydrogen-bonding capability compared to the target compound’s 2-hydroxypropane-1,3-diyl backbone .

Applications :

- Methyl viologen’s simplicity makes it a redox mediator in herbicides, whereas the target compound’s extended π-system aligns with organic semiconductor research .

Biological Activity

1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(diethylamino)phenyl)vinyl)pyridinium) dichloride, commonly referred to as a pyridinium salt, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by its dual pyridinium units and a butylimino linkage. The molecular formula is , with a molecular weight of approximately 724.67 g/mol. Its structural components include:

- Butylimino Group : Enhances solubility and stability.

- Pyridinium Moieties : Contribute to the compound's ionic nature and potential interactions with biological targets.

- Diethylamino Substituent : Imparts lipophilicity, which may influence membrane permeability.

Anticancer Potential

Recent studies have indicated that compounds similar to 1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(diethylamino)phenyl)vinyl)pyridinium) dichloride exhibit promising anticancer properties. For instance, research focusing on pyridinium salts has shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the growth of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.

A notable study demonstrated that similar compounds could inhibit ovarian cancer cell lines at low micromolar concentrations (e.g., 1.7 μM), suggesting that structural modifications can enhance potency against specific cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The diethylamino group may facilitate interaction with neurotransmitter receptors or other cellular targets, modulating signaling pathways involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Data Table: Biological Activity Summary

Case Study 1: Ovarian Cancer Cell Lines

A study involving the use of structurally similar compounds indicated significant cytotoxic effects on ovarian cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signaling cascades.

Case Study 2: Neurotransmitter Interaction

Research has shown that certain derivatives of this compound can interact with neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits for neurological disorders.

Q & A

Basic: What computational and experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

To optimize synthesis, integrate quantum chemical reaction path searches (e.g., density functional theory, DFT) with iterative experimental validation. For instance:

- Use computational tools to predict reaction intermediates and transition states, narrowing down viable pathways .

- Apply statistical design of experiments (DoE) to minimize trial runs while testing variables like temperature, solvent polarity, and catalyst loading .

- Validate predictions with spectroscopic techniques (e.g., NMR, IR) to confirm product identity and purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) during compound characterization?

Answer:

- Perform multivariate analysis to identify outliers or systematic errors in data collection .

- Cross-validate with complementary techniques:

- Compare HRMS isotopic patterns with theoretical calculations to confirm molecular formula .

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

- Replicate experiments under controlled conditions to isolate variables causing discrepancies .

Basic: What experimental design principles are critical for determining optimal reaction conditions?

Answer:

- Employ response surface methodology (RSM) to model interactions between variables (e.g., pH, reactant ratios) and maximize yield .

- Prioritize high-throughput screening for rapid assessment of reaction parameters .

- Include negative controls (e.g., omitting catalysts) to identify side reactions or contamination sources .

Advanced: How can mechanistic studies for reactions involving this compound be systematically designed?

Answer:

- Combine kinetic isotope effects (KIE) with DFT simulations to probe rate-determining steps and transition states .

- Use in-situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track intermediate formation in real time .

- Apply Marcus theory to evaluate electron-transfer pathways if the compound participates in redox processes .

Basic: What methodologies ensure the stability of this compound under varying storage and experimental conditions?

Answer:

- Conduct accelerated stability tests :

- Expose the compound to stressors (light, heat, humidity) and monitor degradation via HPLC or mass spectrometry .

- Use thermogravimetric analysis (TGA) to assess thermal stability .

- Store samples in inert atmospheres (argon) and light-resistant containers to prevent photodegradation .

Advanced: How can researchers model the compound’s interaction with biological or environmental systems?

Answer:

- Develop molecular dynamics (MD) simulations to study binding affinities or membrane permeability .

- Pair with experimental adsorption studies (e.g., Langmuir isotherms) to validate computational predictions .

- Integrate life-cycle assessment (LCA) frameworks to evaluate environmental persistence or toxicity .

Basic: What analytical techniques are most effective for quantifying impurities in synthesized batches?

Answer:

- High-resolution mass spectrometry (HRMS) to detect trace impurities with precision .

- Ion chromatography for quantifying ionic byproducts (e.g., residual chloride) .

- DSC (differential scanning calorimetry) to identify polymorphic impurities affecting crystallinity .

Advanced: How should researchers approach scaling up synthesis while maintaining reproducibility?

Answer:

- Use reactor design principles (e.g., continuous-flow systems) to enhance heat/mass transfer and minimize batch variability .

- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes .

- Validate scalability with dimensionless number analysis (e.g., Reynolds, Damköhler) to ensure kinetic similarity across scales .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Conduct a hazard operability analysis (HAZOP) to identify risks (e.g., pyrophoric intermediates) .

- Use fume hoods and personal protective equipment (PPE) to mitigate exposure to volatile byproducts .

- Establish emergency protocols for spills, including neutralization agents for reactive residues .

Advanced: How can machine learning (ML) enhance the study of this compound’s properties or reactivity?

Answer:

- Train ML models on existing datasets to predict spectroscopic signatures or reaction outcomes .

- Use active learning algorithms to iteratively guide experimental design, reducing resource consumption .

- Validate ML predictions with Bayesian optimization to refine hyperparameters and improve accuracy .

Basic: What strategies mitigate batch-to-batch variability during synthesis?

Answer:

- Standardize reagent purity thresholds (e.g., ≥99% for precursors) .

- Implement statistical process control (SPC) charts to monitor critical parameters (e.g., reaction time, temperature) .

- Characterize raw materials with X-ray diffraction (XRD) to detect crystallinity variations .

Advanced: How can researchers elucidate the compound’s role in multi-step catalytic cycles?

Answer:

- Deploy operando spectroscopy (e.g., XAFS) to track structural changes during catalysis .

- Perform isotopic labeling studies to map atom-transfer pathways .

- Simulate catalytic cycles using microkinetic models to identify turnover-limiting steps .

Basic: What solvent systems are optimal for enhancing the compound’s solubility and reactivity?

Answer:

- Screen solvents using Hansen solubility parameters to match the compound’s polarity .

- Test binary mixtures (e.g., DMSO/water) to balance solubility and reaction kinetics .

- Avoid protic solvents if the compound undergoes hydrolysis; opt for aprotic media (e.g., THF, acetonitrile) .

Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

Answer:

- Apply crystal engineering principles (e.g., co-crystallization with compatible counterions) .

- Use anti-solvent vapor diffusion to control nucleation rates and improve crystal quality .

- Validate crystal structures with SC-XRD and compare packing motifs with computational predictions .

Basic: What steps ensure accurate quantification of the compound in complex matrices (e.g., biological samples)?

Answer:

- Develop calibration curves using internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Employ solid-phase extraction (SPE) to isolate the compound from interfering species .

- Validate methods via spike-and-recovery experiments to assess accuracy and precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.